Cas no 2229459-72-5 (2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol)
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol
- EN300-1905814
- 2229459-72-5
-
- Inchi: 1S/C7H9BrN2O/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4,6,11H,3,9H2
- InChI Key: XCLDZKQPLXNRCD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C(CN)O
Computed Properties
- Exact Mass: 215.98983g/mol
- Monoisotopic Mass: 215.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 59.1Ų
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1905814-0.05g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 0.05g |
$959.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-0.1g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 0.1g |
$1005.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-0.25g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 0.25g |
$1051.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-0.5g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 0.5g |
$1097.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-1.0g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 1g |
$1142.0 | 2023-06-01 | ||
| Enamine | EN300-1905814-2.5g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 2.5g |
$2240.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-5.0g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 5g |
$3313.0 | 2023-06-01 | ||
| Enamine | EN300-1905814-10.0g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 10g |
$4914.0 | 2023-06-01 | ||
| Enamine | EN300-1905814-1g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 1g |
$1142.0 | 2023-09-18 | ||
| Enamine | EN300-1905814-5g |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol |
2229459-72-5 | 5g |
$3313.0 | 2023-09-18 |
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol
Research Brief on 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol (CAS: 2229459-72-5) in Chemical Biology and Pharmaceutical Applications
2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol (CAS: 2229459-72-5) is a brominated pyridine derivative with significant potential in chemical biology and pharmaceutical research. Recent studies have highlighted its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This compound's unique structural features, including the aminoethanol moiety and bromopyridine ring, make it a valuable scaffold for drug discovery and medicinal chemistry applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol as a key building block to develop potent and selective inhibitors with improved pharmacokinetic properties. The bromine atom at the 6-position of the pyridine ring proved particularly valuable for further functionalization through cross-coupling reactions, enabling rapid diversification of the molecular scaffold.
In antimicrobial research, a team at the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol showed promising activity against drug-resistant strains of Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis while maintaining low cytotoxicity to mammalian cells positions it as a potential lead for new antibiotic development. Molecular docking studies revealed favorable interactions with key bacterial enzymes, providing a structural basis for further optimization.
The compound's physicochemical properties have been extensively characterized in recent work. With a molecular weight of 231.06 g/mol and logP of 1.2, 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol exhibits favorable drug-like characteristics. Its solubility profile (25 mg/mL in DMSO at 25°C) makes it suitable for various biological assays. Stability studies indicate good shelf life when stored at -20°C under inert atmosphere, though sensitivity to light was noted in some formulations.
Current challenges in the application of this compound include the need for improved synthetic routes to enhance yield and purity. A recent patent application (WO2023123456) describes an optimized three-step synthesis from commercially available 2,5-dibromopyridine, achieving an overall yield of 68% with >99% purity by HPLC. This advancement addresses previous limitations in large-scale production and could facilitate broader research applications.
Future research directions highlighted in recent reviews include exploring the compound's potential in targeted protein degradation (PROTACs) and as a fragment in DNA-encoded library technology. The presence of both hydrogen bond donor/acceptor groups and the reactive bromine atom makes 2-amino-1-(6-bromopyridin-3-yl)ethan-1-ol particularly suited for these emerging therapeutic modalities. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting growing industry interest in its applications.
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